molecular formula C16H23N3O4 B1370908 tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate CAS No. 193902-86-2

tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B1370908
CAS No.: 193902-86-2
M. Wt: 321.37 g/mol
InChI Key: MNAAPQLWAKMBFX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl ester group attached to the piperazine ring, which is further substituted with a 2-methyl-4-nitrophenyl group

Mechanism of Action

Target of Action

Tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds have shown a wide spectrum of biological activities .

Mode of Action

The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring . These features enhance favorable interaction with macromolecules .

Biochemical Pathways

It’s known that piperazine derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The piperazine ring’s easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery . These properties could influence the compound’s bioavailability.

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

The properties of the piperazine ring, such as its conformational flexibility and the capacity for the formation of hydrogen bonds, could potentially be influenced by environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Substitution with 2-Methyl-4-nitrophenyl Group: The final step involves the nucleophilic substitution reaction where the piperazine derivative is reacted with 2-methyl-4-nitrobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Reduction of Nitro Group: 2-methyl-4-aminophenyl derivative.

    Substitution Reactions: Various N-substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many pharmaceuticals, and the presence of the nitrophenyl group can impart specific biological activities, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound may be used in the development of new polymers, coatings, and other materials that require specific chemical functionalities.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-chlorophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-methylphenyl)piperazine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate lies in the combination of the tert-butyl ester group and the 2-methyl-4-nitrophenyl substitution. This specific arrangement of functional groups can lead to distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-12-11-13(19(21)22)5-6-14(12)17-7-9-18(10-8-17)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAAPQLWAKMBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624918
Record name tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193902-86-2
Record name tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In the same manner as in Production Example 5-1, but using tert-butyl piperazine-1-carboxylate in place of N-ethylpiperazine used in Production Example 5-1, using 2-fluoro-5-nitrotoluene in place of 2-fluoro-5-nitrobenzyl alcohol, using N,N-diisopropylethylamine in place of potassium carbonate, and using dimethylsulfoxide in place of N-methylpyrrolidone, 4.91 g of crude tert-butyl 4-[2-methyl-4-nitrophenyl]piperazine-1-carboxylate was obtained as a yellow solid.
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Synthesis routes and methods II

Procedure details

4.65 g (3.10 mmol) of 2-fluoro-5-nitrotoluene, 6.71 g (3.60 mmol) of tert-butyl 1-piperazinecarboxylate and 10.4 g (7.50 mmol) of potassium carbonate are solubilized under an argon atmosphere, in dry DMF (50 ml), then the reaction medium is taken to 80° C. for 18 hours. The reaction medium is then cooled down using an ice bath then poured into ice-cold water. The product is extracted using 3 times 50 ml of ethyl acetate. The organic solution is dried over magnesium sulphate, followed by filtration and concentration under vacuum. Purification is then carried out by crystallization from diisopropyl ether and the solid obtained is filtered and rinsed with isopentane in order to obtain, after drying, 5.9 g of a yellow solid product (yield 62%). Melting point: 121.8-123.4° C.
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4.65 g
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6.71 g
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10.4 g
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yellow solid
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5.9 g
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50 mL
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Yield
62%

Synthesis routes and methods III

Procedure details

A mixture of 1-bromo-2-methyl-4-nitrobenzene (5.16 g, 24 mmol), tert-butyl piperazine-1-carboxylate (4.46 g, 24 mmol), 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (1.15 g, 2.4 mmol), cesium carbonate (15.65 g, 48 mmol) and tris(dibenzylideneacetone)dipalladium (2.21 g, 2.4 mmol) in 1,4-dioxane (120 mL) was heated at 100° C. for 16 hours. The solid was filtered and the filtrate was concentrated to give the crude product which was purified by flash chromatography on silica gel (200-300 mesh) eluting with 20/1 petroleum ether/ethyl acetate to give the title compound. MS: 322 (M+H+).
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5.16 g
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4.46 g
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1.15 g
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cesium carbonate
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15.65 g
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120 mL
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2.21 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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